molecular formula C19H11ClN4 B11986602 2-(2-chlorophenyl)-1H-imidazo[4,5-b]phenazine CAS No. 114991-75-2

2-(2-chlorophenyl)-1H-imidazo[4,5-b]phenazine

Cat. No.: B11986602
CAS No.: 114991-75-2
M. Wt: 330.8 g/mol
InChI Key: OFIZTDMIKVXTSV-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1H-imidazo[4,5-b]phenazine is a heterocyclic compound that belongs to the phenazine family. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties

Preparation Methods

The synthesis of 2-(2-chlorophenyl)-1H-imidazo[4,5-b]phenazine can be achieved through various synthetic routes. One common method involves the condensation of 1,2-diaminobenzene with 2-chlorobenzaldehyde under oxidative conditions . The reaction typically requires a catalyst such as palladium or copper and is carried out in a solvent like ethanol or acetonitrile. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Comparison with Similar Compounds

Biological Activity

The compound 2-(2-chlorophenyl)-1H-imidazo[4,5-b]phenazine is a member of the imidazo-phenazine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H11ClN4
  • SMILES Notation : C1=CC=C(C(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)Cl

The structure features a phenazine core fused with an imidazole ring and a chlorophenyl substituent, which is believed to influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include cyclization and substitution processes. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo-phenazine derivatives. For instance, the compound has shown promising activity against various cancer cell lines:

  • Acute Myeloid Leukemia (AML) : The compound exhibited significant cytotoxic effects with EC50 values substantially lower than those observed in normal cells, indicating selective toxicity towards cancer cells .
  • Mechanism of Action : Proposed mechanisms include:
    • DNA Intercalation : Disruption of DNA integrity leading to apoptosis.
    • Reactive Oxygen Species (ROS) Production : Inducing oxidative stress in cancer cells.
    • Inhibition of Topoisomerases : Preventing DNA replication and transcription processes.

Inhibition of Viral Proteases

Another area of interest is the compound's potential as an inhibitor of viral proteases. In vitro studies have demonstrated that certain derivatives can inhibit the NS2B-NS3 protease of the dengue virus, with IC50 values indicating effective binding and inhibition . The binding energy calculated through molecular docking studies suggests a favorable interaction with the active site of the protease.

Case Studies and Research Findings

StudyFindingsReference
Anticancer ActivityDemonstrated significant cytotoxicity against AML with selective toxicity towards cancer cells.
Viral InhibitionEffective NS2B-NS3 protease inhibitor with IC50 values indicating potential for antiviral therapy.
Mechanistic StudiesInduction of apoptosis via ROS production and DNA intercalation mechanisms.

Properties

CAS No.

114991-75-2

Molecular Formula

C19H11ClN4

Molecular Weight

330.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-10H-imidazo[4,5-b]phenazine

InChI

InChI=1S/C19H11ClN4/c20-12-6-2-1-5-11(12)19-23-17-9-15-16(10-18(17)24-19)22-14-8-4-3-7-13(14)21-15/h1-10,21H

InChI Key

OFIZTDMIKVXTSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)Cl

Origin of Product

United States

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